3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is a chemical compound with the molecular formula C12H16ClNO5S3 and a molecular weight of 385.91 g/mol. It is an intermediate used in the synthesis of other compounds, particularly those related to carbonic anhydrase inhibitors. This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system.
Preparation Methods
The synthesis of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves several steps. One common route starts with the compound (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide . This compound undergoes a series of reactions, including sulfonylation and acetylation, to produce the final product. The reaction conditions typically involve the use of reagents such as sulfonyl chlorides and acetic anhydride .
Chemical Reactions Analysis
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, particularly its interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound reduces the production of bicarbonate ions, leading to decreased intraocular pressure. This mechanism is particularly useful in the treatment of glaucoma .
Comparison with Similar Compounds
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide can be compared with other similar compounds, such as:
2-Desaminosulfonyl 3-Aminosulfonyl N-Acetyl Dorzolamide: This compound is an intermediate in the synthesis of dorzolamide and has similar chemical properties.
Dorzolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct advantages in certain synthetic and therapeutic contexts.
Properties
CAS No. |
403848-30-6 |
---|---|
Molecular Formula |
C12H16ClNO5S3 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO5S3/c1-4-14(8(3)15)10-5-7(2)21(16,17)12-9(10)6-11(20-12)22(13,18)19/h6-7,10H,4-5H2,1-3H3/t7-,10-/m0/s1 |
InChI Key |
UQKNTDOUGNFSHG-XVKPBYJWSA-N |
Isomeric SMILES |
CCN([C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
Canonical SMILES |
CCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.